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Compound of Interest

Compound Name: Methyl 4-Methoxynicotinate

CAS No.: 10177-32-9

Cat. No.: B154483

Get Quote

Disclaimer: Experimental spectroscopic data for methyl 4-methoxynicotinate is not readily

available in the public domain. The data presented in this guide is predicted based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). These predictions are intended to provide a

reasonable approximation of the expected spectral characteristics for this molecule and should

be used for informational purposes. For definitive characterization, experimental verification is

required.

Introduction
Methyl 4-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic

compound with potential applications in medicinal chemistry and drug development. Its

structure, featuring a pyridine ring substituted with a methoxy and a methyl ester group,

presents a unique electronic and steric environment. A thorough understanding of its

spectroscopic properties is paramount for its unambiguous identification, purity assessment,

and for tracking its transformations in chemical reactions. This in-depth technical guide

provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry
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data for methyl 4-methoxynicotinate, offering insights for researchers and scientists in the

field.

Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the following atom numbering scheme will be used for

methyl 4-methoxynicotinate.

Caption: Molecular structure and atom numbering for Methyl 4-Methoxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data
The proton NMR spectrum of methyl 4-methoxynicotinate is expected to show distinct

signals for the aromatic protons and the methyl groups of the ester and ether functionalities.

Proton (Position)
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-2 8.5 - 8.7 Singlet -

H-6 8.2 - 8.4 Doublet 5 - 6

H-5 6.8 - 7.0 Doublet 5 - 6

OCH₃ (Ester, C10) 3.8 - 4.0 Singlet -

OCH₃ (Ether, C12) 3.9 - 4.1 Singlet -

Interpretation of the Predicted ¹H NMR Spectrum:

Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region

of the spectrum due to the deshielding effect of the aromatic ring current and the

electronegative nitrogen atom.
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H-2: This proton is adjacent to the nitrogen atom and the ester group, leading to a

significant downfield shift, predicted to be a singlet.

H-6 and H-5: These two protons are expected to form a doublet of doublets system due to

their ortho-coupling. H-6, being closer to the nitrogen, is predicted to be at a lower field

than H-5.

Methyl Protons:

Ester Methyl (C10-H₃): The protons of the methyl ester group are expected to appear as a

singlet in the range of 3.8-4.0 ppm.

Ether Methyl (C12-H₃): The protons of the methoxy group are also predicted to be a

singlet, likely in a similar region to the ester methyl protons, around 3.9-4.1 ppm.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon (Position) Predicted Chemical Shift (δ, ppm)

C7 (C=O) 165 - 168

C4 160 - 163

C2 150 - 153

C6 148 - 151

C3 115 - 118

C5 107 - 110

C12 (OCH₃) 55 - 58

C10 (OCH₃) 52 - 55

Interpretation of the Predicted ¹³C NMR Spectrum:

Carbonyl Carbon (C7): The ester carbonyl carbon is expected to be the most downfield

signal due to the strong deshielding effect of the double-bonded oxygen atoms.
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Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the

nitrogen atom and the substituents.

C4, C2, and C6: These carbons, being directly attached to or in close proximity to

electronegative atoms (N and O), are predicted to be in the downfield aromatic region.

C3 and C5: These carbons are expected to be at a relatively higher field in the aromatic

region.

Methyl Carbons: The carbons of the methoxy and methyl ester groups are predicted to

appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

2950 - 3050 C-H stretch Aromatic and Methyl C-H

1720 - 1740 C=O stretch Ester

1580 - 1610 C=C and C=N stretch Pyridine Ring

1250 - 1300 C-O stretch Aryl Ether

1100 - 1150 C-O stretch Ester

Interpretation of the Predicted IR Spectrum:

A strong absorption band in the region of 1720-1740 cm⁻¹ would be the most characteristic

signal, corresponding to the C=O stretching vibration of the ester group.

The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations

in the 1580-1610 cm⁻¹ region.
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The C-O stretching vibrations of the aryl ether and the ester functionalities are expected to

appear in the fingerprint region, between 1100 cm⁻¹ and 1300 cm⁻¹.

The C-H stretching vibrations of the aromatic and methyl groups would be observed around

2950-3050 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data:

Molecular Ion (M⁺): The molecular formula of methyl 4-methoxynicotinate is C₈H₉NO₃,

giving a molecular weight of 167.16 g/mol . The mass spectrum is expected to show a

molecular ion peak at m/z = 167.

Major Fragmentation Pathways:

[M]⁺˙
m/z = 167

[M - OCH₃]⁺
m/z = 136- •OCH₃

[M - COOCH₃]⁺
m/z = 108

- •COOCH₃

[C₅H₄N(OCH₃)]⁺˙
m/z = 108

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Methyl 4-Methoxynicotinate.

Interpretation of the Predicted Mass Spectrum:

The molecular ion peak at m/z 167 would confirm the molecular weight of the compound.

A significant fragment at m/z 136 would correspond to the loss of a methoxy radical (•OCH₃)

from the ester group.
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Another important fragment at m/z 108 could arise from the loss of the entire carbomethoxy

group (•COOCH₃). This fragment could also correspond to the methoxypyridine cation

radical.

Further fragmentation of the m/z 136 ion by loss of carbon monoxide (CO) could also lead to

the ion at m/z 108.

Experimental Protocols
While experimental data is not currently available, the following are standard protocols for

obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-methoxynicotinate in

about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with standard parameters,

including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of

scans will be required compared to the ¹H NMR spectrum due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak as an internal standard.

IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
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Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for methyl 4-methoxynicotinate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR,

and mass spectra serves as a valuable resource for the identification and characterization of

this compound. While based on predictions, the provided information offers a strong foundation

for researchers and scientists working with this molecule, guiding their experimental work and

spectral interpretation. The ultimate confirmation of these spectral features will rely on future

experimental studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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